molecular formula C9H7FN2 B11921747 3-Fluoroisoquinolin-5-amine

3-Fluoroisoquinolin-5-amine

Cat. No.: B11921747
M. Wt: 162.16 g/mol
InChI Key: LGVOSSHEFDYERT-UHFFFAOYSA-N
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Description

3-Fluoroisoquinolin-5-amine is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry. The presence of a fluorine atom at the third position and an amine group at the fifth position of the isoquinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoroisoquinolin-5-amine can be synthesized through various methods. One common approach involves the cyclization of arylmethylazapropenylium perchlorates. Another method includes the copper(I)-catalyzed cyclocondensation of ortho-iodobenzylamine and acetonitriles. Additionally, the palladium-catalyzed alpha-arylation reaction of tert-butyl cyanoacetate, followed by in situ trapping with an electrophile and aromatization with ammonium chloride, is also used .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The reactions are usually carried out under controlled conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoroisoquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide and aqueous ammonia.

Major Products Formed

The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-Fluoroisoquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoroisoquinolin-5-amine
  • 7-Bromo-5-fluoroisoquinolin-1-amine

Uniqueness

3-Fluoroisoquinolin-5-amine is unique due to the specific positioning of the fluorine and amine groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

3-fluoroisoquinolin-5-amine

InChI

InChI=1S/C9H7FN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2

InChI Key

LGVOSSHEFDYERT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N)F

Origin of Product

United States

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